![molecular formula C5H10N2O5S2 B12552945 (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine CAS No. 189882-02-8](/img/structure/B12552945.png)
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is a compound with a unique structure that includes sulfur, nitrogen, and oxygen atoms. It is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine typically involves the reaction of L-cysteine with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH carefully adjusted to facilitate the formation of the desired product. The reaction temperature and time are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and filtration, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoamino group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Applications De Recherche Scientifique
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine involves its interaction with cellular components. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.
Sulfoximines: Sulfur-containing compounds with diverse biological activities.
Sulfonimidates: Organosulfur compounds used as intermediates in organic synthesis.
Uniqueness
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is unique due to its specific structure, which combines the properties of L-cysteine with the sulfoamino group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
189882-02-8 |
|---|---|
Formule moléculaire |
C5H10N2O5S2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
(2R)-3-sulfanyl-2-[1-(sulfoamino)ethylideneamino]propanoic acid |
InChI |
InChI=1S/C5H10N2O5S2/c1-3(7-14(10,11)12)6-4(2-13)5(8)9/h4,13H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1 |
Clé InChI |
OHCOHZJTSHBMSV-BYPYZUCNSA-N |
SMILES isomérique |
CC(=N[C@@H](CS)C(=O)O)NS(=O)(=O)O |
SMILES canonique |
CC(=NC(CS)C(=O)O)NS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


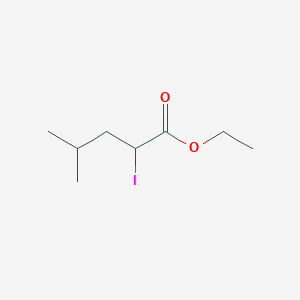

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
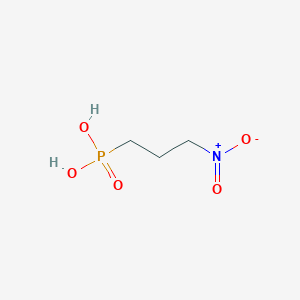
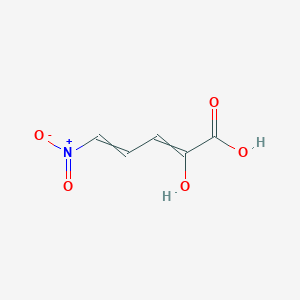


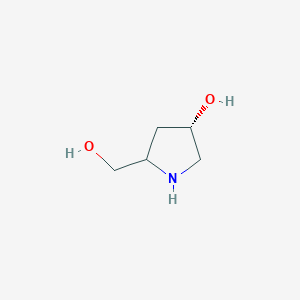
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
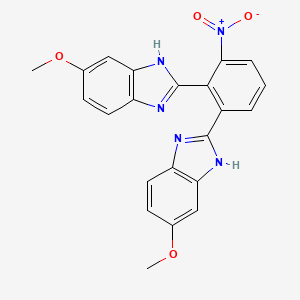
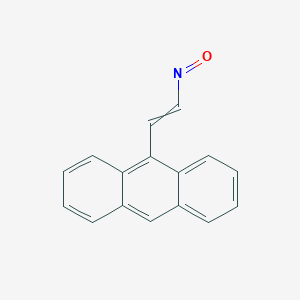
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
